2-(2-Methoxyphenoxy)benzylamine hydrochloride

説明

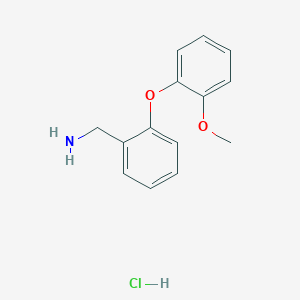

2-(2-Methoxyphenoxy)benzylamine hydrochloride is a chemical compound with the molecular formula C14H15NO2·HCl . It has a molecular weight of 265.74 .

Molecular Structure Analysis

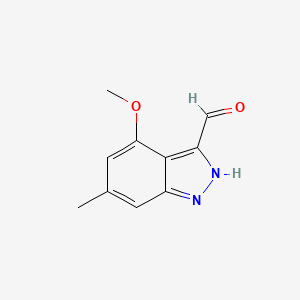

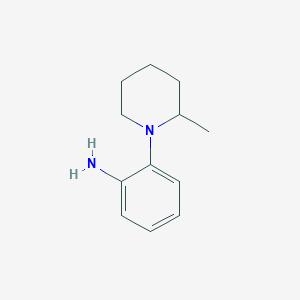

The molecular structure of 2-(2-Methoxyphenoxy)benzylamine hydrochloride consists of a benzylamine core with a methoxyphenoxy group attached . The presence of the hydrochloride indicates that it is a salt of the parent compound, 2-(2-Methoxyphenoxy)benzylamine .Chemical Reactions Analysis

A study has shown that 2-(2-Methoxyphenoxy)benzylamine hydrochloride can act as a corrosion inhibitor for mild steel in a hydrochloric acid medium . The inhibition efficiency increases with increasing inhibitor concentrations and temperature .Physical And Chemical Properties Analysis

2-(2-Methoxyphenoxy)benzylamine hydrochloride is a pale-yellow to yellow-brown solid . It is stored at temperatures between 2-8°C . More detailed physical and chemical properties were not found in the available resources.科学的研究の応用

Corrosion Inhibition of Mild Steel in Hydrochloric Acid Medium

This compound has been studied for its effect on the corrosion of mild steel in a hydrochloric acid medium . The method of weight loss and hydrogen gas evolution was used with different inhibitor concentrations ranging from 100-500 parts per million at different temperatures from 35-55 °C . The results presented that when increasing the inhibitor concentrations and temperature, lead to increases the inhibition efficiency . This indicates the adsorption of a layer of film on a surface of metal and the effectiveness of inhibitor by the presence of the amine molecule and the oxygen and nitrogen atoms that have an active role in the adsorption process .

Inhibition of Low Carbon Steel Corrosion in Acidic Conditions

Another study focused on the effect of this compound on low carbon steel corrosion in acidic conditions . The inhibitor demonstrated a high inhibitory effectiveness in acidic solutions . When the inhibitor’s concentration and temperature rise, which tend to decline the efficiency . The best value of efficiency for both weight loss and polarization was at 30°C with 400 ppm concentration of inhibitor due to the formation of a layer on the metal’s surface as a result of the inhibitor adhering to it .

Prevention of Carbon Steel Corrosion in Acidic Medium

A similar study involved the use of “2- (4-methoxyphenoxy) benzylamine HCl” in order to prevent carbon steel corrosion in an acidic medium . Weight loss and hydrogen gas evolution methods were utilized .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with hazard statements H301, H317, and H318 . This indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Proper safety measures should be taken when handling this compound, including wearing protective clothing and avoiding inhalation or contact with skin and eyes .

作用機序

Result of Action

One study has reported its use in preventing carbon steel corrosion in an acidic medium

Action Environment

The environment can significantly influence the action, efficacy, and stability of 2-(2-Methoxyphenoxy)benzylamine hydrochloride. Factors such as pH, temperature, and the presence of other compounds can impact how the compound interacts with its targets and its overall effectiveness. For instance, the aforementioned study conducted tests at temperatures ranging from 40-60°C and found that the compound’s efficiency decreased as the temperature increased.

特性

IUPAC Name |

[2-(2-methoxyphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2.ClH/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15;/h2-9H,10,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRROUESGXFIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=CC=CC=C2CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590023 | |

| Record name | 1-[2-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenoxy)benzylamine hydrochloride | |

CAS RN |

870061-70-4 | |

| Record name | 1-[2-(2-Methoxyphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)

![2-[2-(Methylthio)phenoxy]ethylamine](/img/structure/B3023103.png)